molecular formula C6H10N2O6S B1207808 (3R)-3-acetamido-3-methoxy-2-oxoazetidine-1-sulfonic acid

(3R)-3-acetamido-3-methoxy-2-oxoazetidine-1-sulfonic acid

Cat. No. B1207808
M. Wt: 238.22 g/mol
InChI Key: RFAUYXHDQGJQSD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SQ 26180 is a monobactam.

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis Methods : The synthesis of sulfonic acids, including compounds like (S)-3-amino-2-oxoazetidine-1-sulfonic acid, has been achieved using sulfur trioxide-base complexes, with sulfur trioxide alone or inserted into metal-carbon bonds of organolithiums and Grignard reagents, to produce high yields of organic sulfonic acids (El-Hiti, 2001).

  • Chemical Modification : The chemical modification of sulfazecin, an antibiotic, involves the synthesis of derivatives like 4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, which showed improved antimicrobial activities, particularly against gram-negative bacteria (Kishimoto et al., 1984).

Biological and Medical Applications

  • Antimicrobial Activity : Certain derivatives of 2-azetidinone-1-sulfonic acid, synthesized through chemical modifications, exhibited potent antimicrobial activities, especially against gram-negative bacteria, including Pseudomonas aeruginosa and β-lactamase-producing bacteria (Sendai et al., 1985).

  • Enzyme Interaction : Monobactams, which include the 2-oxoazetidine-1-sulfonic acid moiety, interact covalently with enzymes like DD-carboxypeptidase in a manner similar to cephalosporins, implying potential applications in antibiotic development (Georgopapadakou et al., 2005).

Membrane Interaction and Modification

  • Effects on Cell Permeability : Amino-reactive reagents, including those with sulfonic acid groups, have been studied for their effects on ion permeability in human red blood cells, influencing both anion and cation flow across cell membranes (Knauf & Rothstein, 1971).

properties

Product Name

(3R)-3-acetamido-3-methoxy-2-oxoazetidine-1-sulfonic acid

Molecular Formula

C6H10N2O6S

Molecular Weight

238.22 g/mol

IUPAC Name

(3R)-3-acetamido-3-methoxy-2-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C6H10N2O6S/c1-4(9)7-6(14-2)3-8(5(6)10)15(11,12)13/h3H2,1-2H3,(H,7,9)(H,11,12,13)/t6-/m1/s1

InChI Key

RFAUYXHDQGJQSD-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC

Canonical SMILES

CC(=O)NC1(CN(C1=O)S(=O)(=O)O)OC

synonyms

3 beta-acetamido-3 alpha-methoxymonobactamic acid
SQ 26,180
SQ 26180
SQ-26,180
SQ-26180

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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